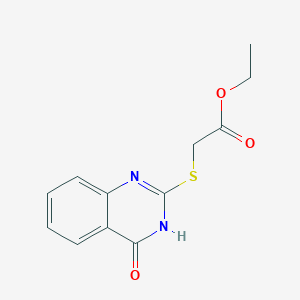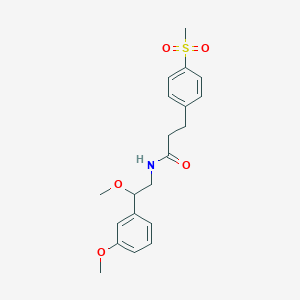
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide” is a complex organic compound. It contains several functional groups, including two methoxy groups, a methylsulfonyl group, and an amide group. These groups could potentially give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The methoxy and methylsulfonyl groups could potentially participate in hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the functional groups present. For example, the methoxy groups could potentially be demethylated under certain conditions, and the amide group could be hydrolyzed to produce a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the methoxy and methylsulfonyl groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Microbial Metabolism and Structural Characterization
The biocatalytic application using Actinoplanes missouriensis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, including closely related derivatives to N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, highlights the role of microbial metabolism in drug development. This method supports full structure characterization of metabolites through nuclear magnetic resonance spectroscopy, providing a scalable approach to isolate and characterize drug metabolites crucial for clinical investigations (Zmijewski et al., 2006).
Molecular Conformation and Assembly
Research on arylsulfonamide para-alkoxychalcone hybrids, similar in structure to the given compound, has shed light on how minor molecular modifications can impact molecular conformation and crystal structure. These studies demonstrate that small changes in the molecule, such as the addition of a methylene group, can significantly affect molecular conformations, crystallographic symmetry, and crystal packing, underlining the importance of molecular design in drug development (de Castro et al., 2013).
Novel Insecticide Development
The development of flubendiamide, a novel insecticide with a unique chemical structure that includes a sulfonylalkyl group, demonstrates the potential of incorporating such functional groups into designing highly effective pest control agents. Flubendiamide's structure and efficacy against lepidopterous pests, including resistant strains, suggest that similar compounds could be engineered for targeted pest management strategies (Tohnishi et al., 2005).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for antimicrobial activity. These studies underscore the potential for designing novel antimicrobial agents based on the core structure of sulfonamide derivatives, offering insights into structure-activity relationships and the development of more effective antimicrobial therapies (Patil et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-25-17-6-4-5-16(13-17)19(26-2)14-21-20(22)12-9-15-7-10-18(11-8-15)27(3,23)24/h4-8,10-11,13,19H,9,12,14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBDWXJBAWKOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2827680.png)
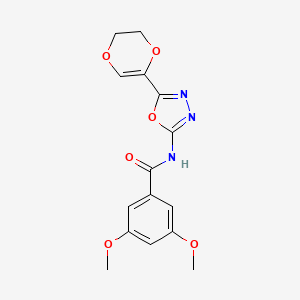
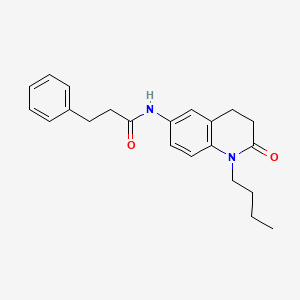

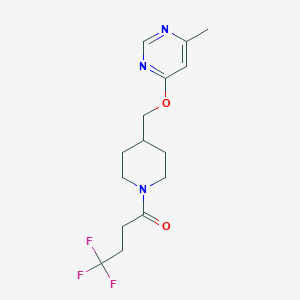
![Lithium;(2R,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetane-2-carboxylate](/img/structure/B2827689.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide](/img/structure/B2827691.png)

![4-cyano-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2827693.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole](/img/structure/B2827694.png)
![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrazine-2-carboxamide](/img/structure/B2827696.png)

